

A Spectroscopic Comparison of Methyl Chlorobenzoate Isomers

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Compound of Interest

Compound Name: Methyl 2-chlorobenzoate

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A detailed analysis of the spectroscopic characteristics of **methyl 2-chlorobenzoate**, methyl 3-chlorobenzoate, and methyl 4-chlorobenzoate is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the chlorine atom on the benzene ring of methyl chlorobenzoate significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. These differences are crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and mass spectrometry analyses for the three isomers.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectra are characterized by shifts in the aromatic proton signals due to the electron-withdrawing nature of the chlorine atom and the ester group. The substitution pattern directly dictates the multiplicity and chemical shifts of these protons. All spectra were recorded in deuteriochloroform (CDCl_3) as the solvent.

Compound	δ (ppm) and Multiplicity
Methyl 2-chlorobenzoate	7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (td, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)[1]
Methyl 3-chlorobenzoate	7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H)[2]
Methyl 4-chlorobenzoate	7.96 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 3.91 (s, 3H)[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the chlorine atom also markedly affects the chemical shifts of the carbon atoms in the benzene ring in the ¹³C NMR spectra. These shifts provide a clear distinction between the three isomers. The spectra were recorded in CDCl₃.

Compound	δ (ppm)
Methyl 2-chlorobenzoate	166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4 (OCH ₃ not explicitly assigned)[1]
Methyl 3-chlorobenzoate	165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3[2]
Methyl 4-chlorobenzoate	166.3, 139.4, 130.9, 128.7, 128.6, 52.3[1]

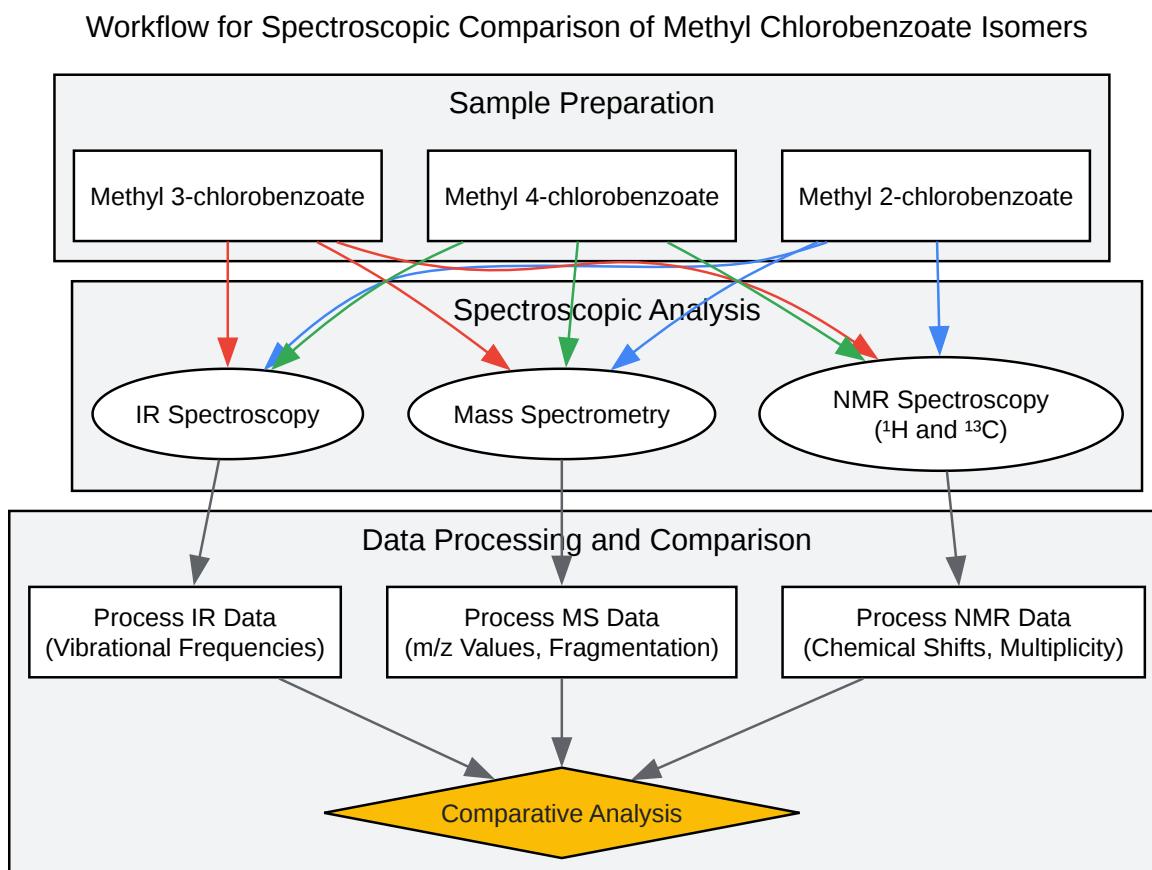
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation patterns of the isomers. The molecular ion peak ([M]⁺) is observed at m/z 170, corresponding to the molecular weight of the compounds. The presence of the chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Compound	Key m/z Values
Methyl 2-chlorobenzoate	170, 139, 113, 75[3]
Methyl 3-chlorobenzoate	170, 141, 111, 75[4]
Methyl 4-chlorobenzoate	170, 139, 111, 75

Experimental Workflow

The logical flow for the spectroscopic comparison of the **methyl 2-chlorobenzoate** isomers is outlined in the following diagram.



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Caption: Workflow for the spectroscopic comparison of methyl chlorobenzoate isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker DRX spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Samples were prepared by dissolving approximately 5-10 mg of the respective methyl chlorobenzoate isomer in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). All spectra were recorded at room temperature.[1]

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded on a Finnigan TSQ Quantum-MS instrument using electrospray ionization (ESI).[1] Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in the positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 50-500. Electron ionization (EI) mass spectrometry was also performed using a JEOL JMS-01-SG instrument with an ionization energy of 70 eV.[3][4]

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